molecular formula C13H16N2O2S2 B2578622 1-(2-Methoxyethyl)-3-(thiophen-2-yl)-1-(thiophen-3-ylmethyl)urea CAS No. 1219914-76-7

1-(2-Methoxyethyl)-3-(thiophen-2-yl)-1-(thiophen-3-ylmethyl)urea

Cat. No.: B2578622
CAS No.: 1219914-76-7
M. Wt: 296.4
InChI Key: ITOKXTLYGWLBIC-UHFFFAOYSA-N
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Description

This urea derivative features a methoxyethyl group and two thiophene moieties: one at the 3-position (as a methyl substituent) and another at the 2-position.

Properties

IUPAC Name

1-(2-methoxyethyl)-3-thiophen-2-yl-1-(thiophen-3-ylmethyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2S2/c1-17-6-5-15(9-11-4-8-18-10-11)13(16)14-12-3-2-7-19-12/h2-4,7-8,10H,5-6,9H2,1H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITOKXTLYGWLBIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN(CC1=CSC=C1)C(=O)NC2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methoxyethyl)-3-(thiophen-2-yl)-1-(thiophen-3-ylmethyl)urea typically involves the reaction of 2-methoxyethylamine with thiophene-2-carboxylic acid chloride and thiophene-3-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate isocyanate, which then reacts with the amine to form the desired urea derivative.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methoxyethyl)-3-(thiophen-2-yl)-1-(thiophen-3-ylmethyl)urea can undergo various chemical reactions, including:

    Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form the corresponding amines or alcohols.

    Substitution: The methoxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2-Methoxyethyl)-3-(thiophen-2-yl)-1-(thiophen-3-ylmethyl)urea has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(2-Methoxyethyl)-3-(thiophen-2-yl)-1-(thiophen-3-ylmethyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Analogues

Key structural analogs are listed in Table 1, with comparisons focusing on substituent effects and bioactivity.

Table 1: Structural and Functional Comparison of Urea Derivatives

Compound Name Molecular Formula Substituents Biological Activity Synthesis Method Key Findings
1-(2-Methoxyethyl)-3-(thiophen-2-yl)-1-(thiophen-3-ylmethyl)urea (Target) C₁₄H₁₇N₂O₂S₂ - 2-Methoxyethyl
- Thiophen-2-yl
- Thiophen-3-ylmethyl
Not reported (inferred: potential urease inhibition) Likely condensation of amines/isocyanates Hypothesized enhanced solubility due to methoxyethyl group
3-(2-Chloro-4-methylphenyl)-1-(2-hydroxyethyl)-1-(thiophen-3-ylmethyl)urea C₁₅H₁₇ClN₂O₂S - 2-Hydroxyethyl
- Thiophen-3-ylmethyl
- 2-Chloro-4-methylphenyl
Not reported (structural analog) Crystallographically validated Hydroxyethyl may improve H-bonding; chloro group increases electrophilicity
1-(3,5-Bis(trifluoromethyl)phenyl)-3-(2-methoxyethyl)urea C₁₂H₁₂F₆N₂O₂ - 3,5-Bis(trifluoromethyl)phenyl
- 2-Methoxyethyl
Anion-binding via H-bonding and anion-π interactions Stepwise urea formation Strong electron-withdrawing CF₃ groups enhance anion affinity
1-Aroyl-3-[3-chloro-2-methylphenyl] Thiourea Hybrids Varies - Aroyl groups
- 3-Chloro-2-methylphenyl
Urease inhibition (IC₅₀: 0.32–1.85 µM) Condensation of acyl chlorides with thioureas Thiourea derivatives show superior urease inhibition vs. urea analogs
4-(5-Substituted-benzofuran-2-yl)-6-(thiophen-2-yl)pyrimidin-2-ol C₁₅H₁₀N₂O₃S - Benzofuran
- Thiophen-2-yl
Antioxidant activity (radical scavenging) Cyclocondensation with urea/KOH Thiophene enhances π-conjugation; benzofuran increases rigidity

Substituent Effects on Properties

  • Methoxyethyl vs. Hydroxyethyl : The target compound’s methoxyethyl group likely improves lipophilicity compared to the hydroxyethyl analog (Table 1, Row 2), which may prioritize membrane permeability over H-bonding .
  • Thiophene Positioning: The dual thiophene arrangement (2-yl and 3-ylmethyl) in the target compound could enhance π-stacking vs. mono-thiophene derivatives (e.g., pyrimidin-2-ol analogs in ) .

Biological Activity

1-(2-Methoxyethyl)-3-(thiophen-2-yl)-1-(thiophen-3-ylmethyl)urea is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC14H16N2O2S2
Molecular Weight304.42 g/mol
CAS Number[Not specified]
LogP4.5967
Hydrogen Bond Acceptors3
Hydrogen Bond Donors1
Polar Surface Area19.40 Ų

1-(2-Methoxyethyl)-3-(thiophen-2-yl)-1-(thiophen-3-ylmethyl)urea exhibits various mechanisms of action attributed to its thiourea and methoxyethyl functional groups. These include:

  • Inhibition of Enzymatic Activity : Similar compounds have shown inhibitory effects on various enzymes, which may contribute to their biological activity, including anticancer and antimicrobial effects .
  • Antimicrobial Properties : The presence of thiophene rings is often associated with enhanced antimicrobial activity, which is observed in related compounds .

Anticancer Activity

Research indicates that thiourea derivatives can exhibit significant anticancer properties. For example, a related compound demonstrated GI50 values (the concentration required to inhibit cell growth by 50%) across various cancer cell lines, including:

Cell LineGI50 (μM)
EKVX (Lung)1.7
RPMI-8226 (Leukemia)21.5
OVCAR-4 (Ovarian)25.9
PC-3 (Prostate)28.7

Such data suggest that similar activities could be explored for 1-(2-Methoxyethyl)-3-(thiophen-2-yl)-1-(thiophen-3-ylmethyl)urea .

Antimicrobial Activity

Compounds with thiourea structures have been documented to show broad-spectrum antimicrobial activity against bacteria and fungi. The mechanism often involves disruption of microbial cell membranes and interference with metabolic processes .

Case Studies

Several studies have explored the biological activities of thiourea derivatives:

  • Study on Anticancer Effects : A study evaluated the cytotoxic effects of various thiourea compounds on human cancer cell lines, revealing promising results for compounds structurally similar to 1-(2-Methoxyethyl)-3-(thiophen-2-yl)-1-(thiophen-3-ylmethyl)urea .
  • Antimicrobial Efficacy : In vitro tests showed that thiourea derivatives effectively inhibited the growth of several pathogenic bacteria, indicating potential therapeutic applications in treating infections .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(2-Methoxyethyl)-3-(thiophen-2-yl)-1-(thiophen-3-ylmethyl)urea, and how can reaction conditions be optimized?

  • Methodology :

  • Urea Formation : Use triphosgene as a carbonyl source with amines in anhydrous THF at 0°C, followed by coupling with substituted thiophene derivatives (e.g., thiophen-2-ylmethylamine) under basic conditions (trimethylamine) .
  • Thiophene Functionalization : Employ Claisen-Schmidt condensation (e.g., NaOH in ethanol) to introduce thiophenyl groups, ensuring regioselectivity via controlled stoichiometry and reaction time .
  • Optimization : Vary solvents (e.g., toluene vs. THF), catalysts (e.g., Pd/C for deprotection), and temperature gradients to maximize yield and purity. Monitor intermediates via TLC or HPLC .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • Methodology :

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to confirm substitution patterns on thiophene rings and urea linkage. For example, 1H^1H-NMR peaks at δ 3.3–3.7 ppm indicate methoxyethyl protons .
  • HPLC-MS : Employ reverse-phase C18 columns with acetonitrile/water gradients to assess purity (>95%) and detect byproducts (e.g., thiourea analogs) .
  • X-ray Crystallography : Resolve crystal structures to validate stereochemistry and hydrogen-bonding networks in the urea moiety .

Advanced Research Questions

Q. How can computational methods guide the design of derivatives with enhanced bioactivity?

  • Methodology :

  • Quantum Chemical Calculations : Use density functional theory (DFT) to model electronic properties (e.g., HOMO-LUMO gaps) and predict reactivity at thiophene or urea sites .
  • Molecular Docking : Screen derivatives against target proteins (e.g., kinases) using AutoDock Vina to prioritize synthesis. Validate binding poses with MD simulations .
  • Reaction Path Search : Apply ICReDD’s computational-experimental workflow to identify optimal catalysts (e.g., Pd/C) and solvent systems for regioselective modifications .

Q. How should researchers address contradictions in reported biological activities of urea-thiophene hybrids?

  • Methodology :

  • Orthogonal Assays : Compare anticancer activity (e.g., MTT assays) with anti-inflammatory (COX-2 inhibition) or antimicrobial (MIC testing) profiles to clarify target specificity .
  • Metabolite Analysis : Use LC-MS to identify degradation products (e.g., sulfoxides from thiophene oxidation) that may interfere with bioactivity .
  • Structural Analog Studies : Synthesize and test analogs (e.g., replacing methoxyethyl with cyclohexyl) to isolate pharmacophore contributions .

Q. What strategies mitigate challenges in scaling up synthesis while maintaining regiochemical control?

  • Methodology :

  • Flow Chemistry : Implement continuous-flow reactors to enhance heat/mass transfer during exothermic steps (e.g., triphosgene reactions) and reduce side-product formation .
  • Design of Experiments (DoE) : Apply factorial designs to optimize parameters (e.g., pH, residence time) for multistep reactions .
  • In Situ Monitoring : Use FTIR or Raman spectroscopy to track reaction progress and adjust conditions dynamically .

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